Ethenamine, N-methylene- is a chemical compound with the molecular formula and a molecular weight of approximately 55.08 g/mol. It is classified as an amine and features a double bond between the carbon and nitrogen atoms, which contributes to its unique reactivity and properties. The compound is also known by several synonyms, including N-ethenylmethanimine and has a CAS Registry Number of 38239-27-9 . Its structure consists of a methylene group (-CH2-) attached to an ethenamine moiety, making it a dipolar compound with zwitterionic characteristics .
These reactions highlight the compound's versatility in organic synthesis, particularly in the formation of nitrogen-rich compounds .
Ethenamine, N-methylene- can be synthesized through several methods:
These methods demonstrate the compound's accessibility for synthetic chemists looking to incorporate it into more complex molecular frameworks .
Ethenamine, N-methylene- finds applications in various fields:
Ethenamine, N-methylene- shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethanolamine | C2H7NO | A simple primary amine used in surfactants and pharmaceuticals. |
Propanamine | C3H9N | A primary amine that serves as a building block for various chemicals. |
Dimethylamine | C2H7N | A tertiary amine used in the production of pesticides and pharmaceuticals. |
Ethenamine, N-methylene- is unique due to its specific structure that combines both an ethenyl group and an amine functionality, allowing for distinct reactivity patterns not found in simpler amines or alkenes. This structural feature enhances its potential utility in organic synthesis compared to the aforementioned compounds .
The gas-phase reaction between formaldehyde (CH₂O) and ammonia (NH₃) represents a direct route to ethenamine, N-methylene-. Computational studies using coupled-cluster and density functional theory (DFT) methods have mapped the potential energy surfaces (PESs) for this reaction. The mechanism proceeds via a two-step process:
Weakly Bound Complex Formation:
CH₂NH and H₂O initially form a hydrogen-bonded complex (CH₂NH⋯H₂O) with a stabilization energy of approximately 8–12 kJ/mol. This step is temperature- and pressure-dependent, with rate constants calculated using variational transition state theory (VTST).
Tight Transition State Pathway:
A higher-energy transition state (TS) mediates the direct conversion of CH₂NH and H₂O to CH₂O and NH₃. Microcanonical VTST and Rice–Ramsperger–Kassel–Marcus/master equation (RRKM/ME) simulations reveal an activation energy barrier of ~150 kJ/mol, rendering this pathway kinetically disfavored under standard atmospheric conditions.
Table 1: Kinetic Parameters for CH₂NH + H₂O Reaction
Parameter | Value |
---|---|
Activation Energy (TS) | 150 kJ/mol |
Rate Constant (300 K) | 2.3 × 10⁻¹⁴ cm³/mol·s |
Atmospheric Lifetime (CH₂NH) | ~8 minutes |
The negligible rate of CH₂O and NH₃ formation under ambient conditions suggests that this pathway is primarily relevant in high-temperature environments, such as biomass combustion.